Mal-NH-PEG8-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG8-Boc involves several steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the precursor to enhance its solubility and stability.
Maleimide Functionalization: The PEGylated molecule is then functionalized with a maleimide group. This is typically achieved through a reaction with maleic anhydride under controlled conditions.
Boc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is typically produced in bulk quantities and requires specialized equipment for PEGylation and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG8-Boc undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Thioether Products: Formed from the reaction of the maleimide group with thiols.
Deprotected Amine Products: Formed after the removal of the Boc protecting group
Scientific Research Applications
Mal-NH-PEG8-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of protein function and regulation.
Industry: Used in the production of PEGylated compounds, which have enhanced solubility and stability.
Mechanism of Action
Mal-NH-PEG8-Boc functions as a linker in PROTACs, which are designed to degrade specific proteins. The maleimide group reacts with thiol groups on target proteins, forming a covalent bond. The PEG chain enhances solubility and stability, while the Boc protecting group ensures the amine group is protected during synthesis. Once the Boc group is removed, the amine group can participate in further reactions, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
Mal-PEG12-NH-Boc: Similar structure but with a longer PEG chain.
Mal-PEG8-OH: Lacks the Boc protecting group
Uniqueness
Mal-NH-PEG8-Boc is unique due to its optimal PEG chain length, which balances solubility and stability. The presence of both maleimide and Boc groups allows for versatile applications in PROTAC synthesis and other chemical reactions .
Properties
Molecular Formula |
C30H52N2O13 |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H52N2O13/c1-30(2,3)45-29(36)7-10-37-12-14-39-16-18-41-20-22-43-24-25-44-23-21-42-19-17-40-15-13-38-11-8-31-26(33)6-9-32-27(34)4-5-28(32)35/h4-5H,6-25H2,1-3H3,(H,31,33) |
InChI Key |
BAZYOYUOBODZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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